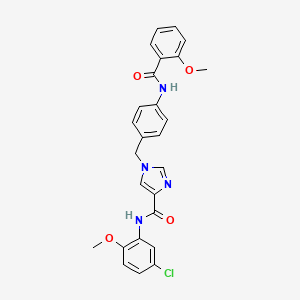

![molecular formula C16H16N2O3S B2978713 N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-3,5-dimethyl-1,2-oxazole-4-carboxamide CAS No. 2097932-72-2](/img/structure/B2978713.png)

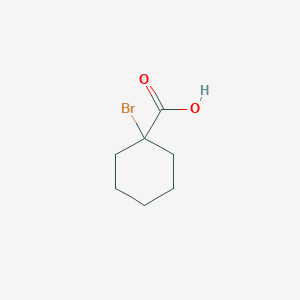

N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-3,5-dimethyl-1,2-oxazole-4-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-3,5-dimethyl-1,2-oxazole-4-carboxamide” is a complex organic compound that contains several heterocyclic rings including furan, thiophene, and oxazole . These rings are common in many biologically active compounds and pharmaceuticals .

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with the preparation of the individual heterocyclic rings (furan, thiophene, and oxazole), followed by their functionalization and coupling . The exact synthetic route would depend on the desired substitution pattern and the specific reactivity of the starting materials .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the furan, thiophene, and oxazole rings, along with an amide group . These functional groups would likely confer specific physical and chemical properties to the molecule, such as polarity, reactivity, and potential for hydrogen bonding .

Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the presence of the heterocyclic rings and the amide group . For instance, the furan and thiophene rings might undergo electrophilic aromatic substitution reactions, while the amide group could participate in various condensation reactions .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the heterocyclic rings and the amide group would likely make the compound polar and potentially capable of forming hydrogen bonds . The exact properties would need to be determined experimentally.

Scientific Research Applications

Inhibitors of Lethal H5N1 Influenza A Viruses

A study by Yongshi et al. (2017) explores furan-carboxamide derivatives as potent inhibitors of the influenza A H5N1 virus. The research highlights the impact of 2,5-dimethyl-substituted heterocyclic moieties (furan or thiophene) on anti-influenza activity, identifying furan-carboxamide derivatives as novel inhibitors of lethal H5N1 influenza A viruses (Yu Yongshi et al., 2017).

Antibacterial, Antiurease, and Antioxidant Activities

The study by Sokmen et al. (2014) investigates furan-2-carbonylbenzohydrazonate and its derivatives for their antibacterial, antiurease, and antioxidant properties. The results indicate that these new compounds exhibit effective antiurease and antioxidant activities (B. B. Sokmen et al., 2014).

Synthesis of Fused Heterocycles

Ergun et al. (2014) describe the synthesis of a novel class of compounds including 5-oxo-N-phenyl-2,5-dihydro-4H-furo[3,2-b]pyrrole-4-carboxamide, starting from acid derivatives. This study contributes to the field of synthetic organic chemistry, particularly in the synthesis of furan and thiophene fused heterocycles (Merve Ergun et al., 2014).

Studies in Structural Chemistry

Civcir et al. (2017) conducted experimental and theoretical studies on thiophene- or furan-based oxazole, isoxazole, and isothiazole derivatives. This research offers insights into the structure-activity relationship and determines chemical properties of these molecules, contributing significantly to structural chemistry (P. Civcir et al., 2017).

Anti-Bacterial Activities Against Drug Resistant Bacteria

A study by Siddiqa et al. (2022) focuses on N-(4-bromophenyl)furan-2-carboxamide derivatives and their in vitro anti-bacterial activities against clinically isolated drug-resistant bacteria. This research holds potential in developing treatments against resistant bacterial strains (A. Siddiqa et al., 2022).

Mechanism of Action

Furan derivatives

Furan is a heterocyclic organic compound, consisting of a five-membered aromatic ring with four carbon atoms and one oxygen . Compounds containing a furan ring have been found to possess various biological activities, including antiviral, anti-inflammatory, and anticancer properties .

Thiophene derivatives

Thiophene is a heterocyclic compound with a five-membered ring containing four carbon atoms and a sulfur atom . Thiophene derivatives are known to exhibit a wide range of biological activities, such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .

Oxazole derivatives

Oxazole is a heterocyclic compound containing an oxygen atom and a nitrogen atom in a five-membered ring. Oxazole derivatives have been reported to exhibit a variety of biological activities, including antimicrobial, antiviral, and anti-inflammatory effects .

Carboxamide derivatives

Carboxamides are organic compounds that contain a functional group consisting of a carbonyl (RR’C=O) and an amine (R’'NH2). Carboxamide derivatives are known to have a wide range of biological activities, including antiviral, antibacterial, and antifungal properties .

Future Directions

properties

IUPAC Name |

N-[2-(furan-2-yl)-2-thiophen-2-ylethyl]-3,5-dimethyl-1,2-oxazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O3S/c1-10-15(11(2)21-18-10)16(19)17-9-12(13-5-3-7-20-13)14-6-4-8-22-14/h3-8,12H,9H2,1-2H3,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJOMUSQTJXQZIV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C)C(=O)NCC(C2=CC=CO2)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[Bromo-bis(trimethylsilyl)methyl]-trimethylsilane](/img/structure/B2978636.png)

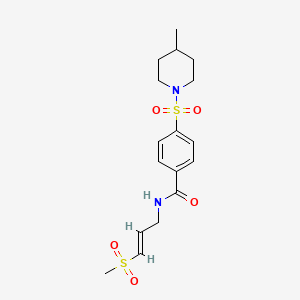

![N-(4-methylphenyl)-2-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide](/img/structure/B2978639.png)

![4-methyl-3-nitro-N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2978641.png)

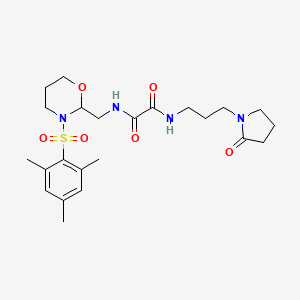

![2-(5-(4-acetylpiperazin-1-yl)-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(4-ethylphenyl)acetamide](/img/structure/B2978642.png)

![N-[2-[(2,2-dichloroacetyl)amino]ethyl]-2,5-bis(2,2,2-trifluoroethoxy)benzamide](/img/structure/B2978644.png)

![N-(4-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}phenyl)acetamide](/img/structure/B2978651.png)